molecular formula C12H15ClFN B8196089 7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane hydrochloride

7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane hydrochloride

Cat. No.: B8196089
M. Wt: 227.70 g/mol
InChI Key: MABNSNVMPYXKOA-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-5-azaspiro[24]heptane hydrochloride is a chemical compound that belongs to the class of spiro compounds It features a spirocyclic structure with a fluorophenyl group attached to the azaspiroheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzylamine with a suitable spirocyclic ketone under acidic conditions to form the desired spirocyclic amine. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the spirocyclic amine to its corresponding amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Azaspiro[2.4]heptane: A structurally related compound without the fluorophenyl group.

    Spiro[2.4]heptane: A simpler spirocyclic compound lacking the azaspiro and fluorophenyl functionalities.

Uniqueness

7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane hydrochloride is unique due to the presence of both the fluorophenyl group and the spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(4-fluorophenyl)-5-azaspiro[2.4]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN.ClH/c13-10-3-1-9(2-4-10)11-7-14-8-12(11)5-6-12;/h1-4,11,14H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABNSNVMPYXKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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